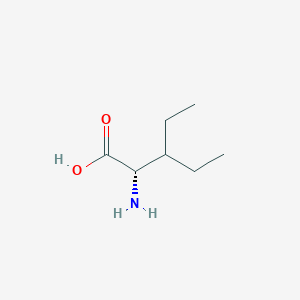

(S)-2-Amino-3-ethylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-3-ethylpentanoic acid, also known as SEPA, is an important organic compound that has been studied extensively in recent years. SEPA is a chiral alpha-amino acid and is commonly used in scientific research applications, such as the synthesis of proteins, peptides, and other biopolymers. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds.

Applications De Recherche Scientifique

Synthesis and Evaluation

Valproic acid's metabolites, including 2-n-propyl-3-aminopentanoic acid and 2-n-propyl-4-aminopentanoic acid, have been synthesized and evaluated for anticonvulsant properties. These compounds, particularly 4b, showed activity in anticonvulsant evaluation, highlighting their potential in extended seizure protection, despite high toxicity at certain doses (Scott et al., 1994).

Neuroprotective Effects

Ethyl-eicosapentanoic acid, a derivative, has shown potential benefits in treating bipolar disorder and may have a neuroprotective role in neuropsychiatric disorders. A study found that treatment with ethyl-EPA was associated with increased levels of N-acetylaspartate, a marker of neuronal integrity, in the brain of bipolar disorder patients, suggesting a neurotrophic role (Frangou et al., 2007).

Radioprotective Effects

Compounds like WR-2721 and WR-3689, related to valproic acid through their amino acid structures, have been evaluated for their radioprotective effects, showing potential in reducing radiation-induced damage. These studies underscore the potential application of such compounds in mitigating the adverse effects of radiation exposure (McDonough et al., 1992).

Anticlastogenic Effects

The anticlastogenic effects of S-2-(3-aminopropylamino) ethylphosphorothioic acid (a compound related to valproic acid) against X-rays in mice have been demonstrated, suggesting its use in protecting against radiation-therapy-induced genotoxic damage to normal cells (Mazur, 1996).

Mechanisms of Action in Pain Pathways

Research on α-lipoic acid, a derivative of valproic acid, has provided insights into its mechanisms of analgesic action, particularly in modulating T-type calcium channels in the pain pathway. This highlights a novel aspect of its application in treating pain disorders, demonstrating its ability to inhibit T-currents and diminish cellular excitability in sensory neurons (Lee et al., 2009).

Propriétés

IUPAC Name |

(2S)-2-amino-3-ethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435855 |

Source

|

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14328-49-5 |

Source

|

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.